molecular formula C18H13F2N5S B2987540 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-91-7

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2987540
CAS No.: 863458-91-7
M. Wt: 369.39
InChI Key: RRCBUCCZKRLJBG-UHFFFAOYSA-N
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Description

The compound 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a fluorinated triazolo[4,5-d]pyrimidine derivative characterized by:

  • Position 3: A 2-fluorobenzyl group.
  • Position 7: A 3-fluorobenzylsulfanyl moiety.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-6-3-4-12(8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-5-1-2-7-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCBUCCZKRLJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multiple steps, typically starting with the preparation of the triazolopyrimidine core This core can be synthesized through the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Position 3: Fluorinated benzyl groups (e.g., 2-fluorobenzyl in the target) enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like VAS2870 .
  • Position 7: Sulfanyl groups with aromatic or heterocyclic substituents (e.g., benzoxazole in VAS2870) are common in enzyme inhibitors, while amino/thioether groups (e.g., Ticagrelor) target receptor antagonism .
  • Antitumor Activity : Compounds like 11b demonstrate that benzimidazole-thio substituents at position 7 improve cytotoxicity against cancer cells .

Physicochemical and Pharmacokinetic Profiles

  • Fluorine Impact: The target’s 2- and 3-fluorobenzyl groups likely increase logP (lipophilicity) compared to non-fluorinated analogs, improving membrane permeability .
  • Sulfanyl vs. Thiol : The 3-fluorobenzylsulfanyl group in the target may offer greater stability than thiol derivatives (e.g., ’s hydrosulfide analog), reducing oxidative degradation .
  • Oral Bioavailability : Ticagrelor’s cyclopentyl-diol substituents contribute to its oral efficacy; the target’s fluorinated groups may similarly enhance absorption .

Biological Activity

The compound 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential as an antitumor agent and its antimicrobial properties.

Chemical Structure

The compound features a triazolo-pyrimidine core with fluorophenyl and sulfanyl substituents. The presence of fluorine atoms in the phenyl rings may enhance its biological activity by influencing lipophilicity and electronic properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antitumor activity. For instance, compounds similar to our target structure have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative effects of triazolopyrimidine derivatives on MDA-MB-231 and MCF-7 breast cancer cell lines. The compounds exhibited IC50 values ranging from 17.83 μM to 19.73 μM, indicating substantial cytotoxicity compared to standard treatments like Cisplatin .

CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

These findings suggest that structural modifications in triazolopyrimidines can lead to enhanced antitumor activity, warranting further investigation into their mechanisms of action.

Antimicrobial Activity

In addition to anticancer properties, triazolopyrimidines have been noted for their antimicrobial effects. The presence of sulfur and fluorine substituents may contribute to their efficacy against bacterial strains.

Research Findings on Antimicrobial Properties

A review highlighted that various pyrimidine derivatives demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus. Notably, compounds with specific substituents showed enhanced activity due to their ability to disrupt microbial cell function .

Compound TypeTarget BacteriaActivity
Triazolopyrimidine DerivativesE. coliHigh
S. aureusModerate

The biological activity of triazolopyrimidines is often attributed to their ability to interfere with key cellular processes:

  • Inhibition of DNA Synthesis : Some derivatives have been shown to induce DNA damage or inhibit DNA replication.
  • Apoptosis Induction : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : These include disruption of cell wall synthesis and inhibition of protein synthesis.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and optimizing the yield of this triazolopyrimidine derivative?

  • Answer : Synthesis of fluorinated triazolopyrimidines typically involves multi-step regioselective reactions. Key steps include:

  • Thioether formation : Reacting 7-mercapto-triazolopyrimidine intermediates with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Fluorinated substituent introduction : Optimize temperature (60–80°C) and solvent polarity to minimize side reactions from competing nucleophiles .
  • Yield optimization : Use Design of Experiments (DoE) to test variables like reaction time, stoichiometry, and catalyst loading. For example, flow-chemistry techniques (e.g., continuous-flow reactors) improve reproducibility and reduce byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : Employ a combination of:

  • X-ray crystallography : Resolve the crystal lattice to confirm regiochemistry of triazole and pyrimidine rings, as seen in related fluorinated pyrimidine derivatives .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to assess electronic effects of fluorophenyl groups and confirm substitution patterns.
  • DFT calculations : Model HOMO-LUMO gaps to predict reactivity, especially at the sulfur atom in the thioether linkage .

Q. What are the recommended protocols for evaluating the compound’s stability under varying experimental conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40–60°C in inert atmospheres (N₂/Ar) and monitor decomposition via HPLC.
  • Photostability : Expose to UV-Vis light (300–500 nm) and track degradation products using LC-MS.
  • pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) to identify labile functional groups (e.g., thioether bonds) .

Q. How can researchers screen for preliminary bioactivity using this compound?

  • Answer : Use high-throughput assays targeting enzymes or receptors associated with fluorinated heterocycles:

  • Kinase inhibition assays : Test against EGFR or VEGFR-2, as fluorinated pyrimidines often exhibit kinase-modulating activity.
  • Antimicrobial screening : Assess minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of fluorinated triazolopyrimidines?

  • Answer : Regioselectivity in triazole ring formation can be controlled by:

  • Catalytic systems : Use Cu(I)- or Ru-based catalysts to direct cycloaddition (e.g., CuBr for 1,3-dipolar reactions).
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor specific transition states in azide-alkyne cycloadditions.
  • Protecting groups : Temporarily block reactive sites on pyrimidine rings to prevent unwanted substitutions .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Answer : Perform molecular docking studies using:

  • Protein databases : Retrieve crystal structures of target proteins (e.g., PDB IDs) and simulate ligand-receptor interactions.
  • MD simulations : Analyze binding free energy (ΔG\Delta G) and hydrogen-bonding networks involving fluorophenyl groups.
  • QSAR models : Corolate substituent electronegativity (e.g., fluorine position) with bioactivity data .

Q. What experimental and analytical techniques resolve contradictions in observed vs. predicted spectroscopic data?

  • Answer : Discrepancies in 1H^{1}\text{H}-NMR shifts or IR stretches may arise from conformational flexibility or solvent effects. Mitigate via:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) affecting signal splitting.
  • Solid-state IR : Compare with solution-phase data to distinguish intrinsic vibrational modes from solvent interactions .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic properties?

  • Answer : For fluorinated compounds, prioritize:

  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions.
  • Biodistribution : Radiolabel the compound (e.g., 18F^{18}\text{F}) for PET imaging in animal models .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in thioether linkageUse phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution
Fluorine-induced steric hindranceIntroduce bulkier counterions (e.g., triflate) to stabilize transition states
Data reproducibility in flow synthesisStandardize reactor parameters (flow rate, temperature) via DoE

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